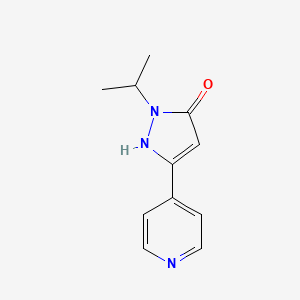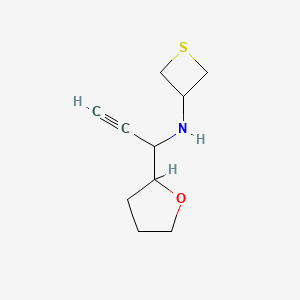
N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine is a complex organic compound that features a tetrahydrofuran ring, a prop-2-yn-1-yl group, and a thietan-3-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Aplicaciones Científicas De Investigación
N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and changes in cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N-propagylbenzylamine
- N-methyl-1-®-aminoindan
- N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine
Uniqueness
N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine is unique due to its combination of a tetrahydrofuran ring and a thietan-3-amine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .
Propiedades
Fórmula molecular |
C10H15NOS |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
N-[1-(oxolan-2-yl)prop-2-ynyl]thietan-3-amine |
InChI |
InChI=1S/C10H15NOS/c1-2-9(10-4-3-5-12-10)11-8-6-13-7-8/h1,8-11H,3-7H2 |
Clave InChI |
XIIZCZAKDATWNN-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C1CCCO1)NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


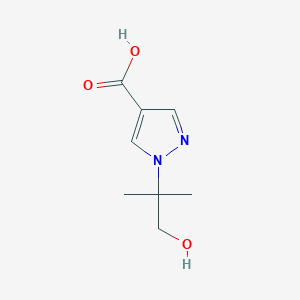
![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)
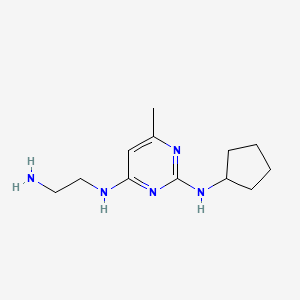
![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)

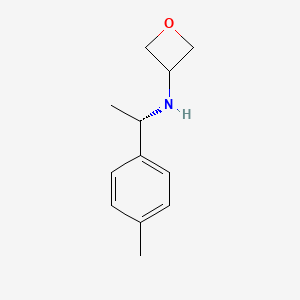
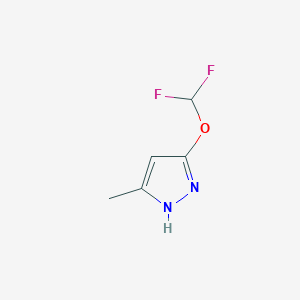

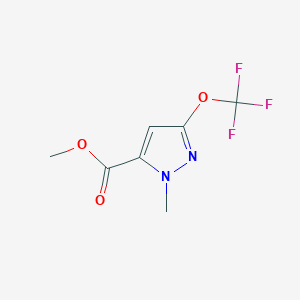

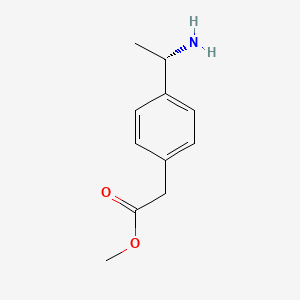
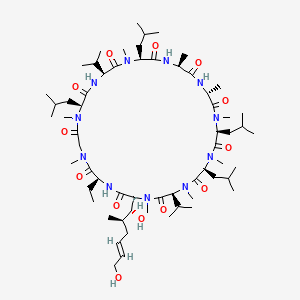
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
